Cas no 2227917-81-7 ((2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol)

(2R)-1-(2-Bromo-4,5-difluorophenyl)propan-2-ol is a chiral aromatic alcohol featuring a bromo- and difluoro-substituted phenyl ring, offering distinct reactivity for selective synthetic applications. The (2R)-stereocenter and electron-withdrawing halogen substituents enhance its utility as a versatile intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical research. Its structural motifs facilitate further functionalization, such as nucleophilic substitutions or cross-coupling reactions, while the hydroxyl group allows for derivatization into esters or ethers. The compound’s defined stereochemistry ensures precise control in enantioselective transformations, making it valuable for constructing complex chiral architectures. High purity and stability under standard conditions further support its use in method development and scale-up processes.
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol structure
2227917-81-7 structure
Product name:(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
CAS No:2227917-81-7
MF:C9H9BrF2O
Molecular Weight:251.067969083786
CID:5929664
PubChem ID:165712888

(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
    • 2227917-81-7
    • EN300-1923691
    • インチ: 1S/C9H9BrF2O/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5,13H,2H2,1H3/t5-/m1/s1
    • InChIKey: KPZCKXBVIPBXFH-RXMQYKEDSA-N
    • SMILES: BrC1C=C(C(=CC=1C[C@@H](C)O)F)F

計算された属性

  • 精确分子量: 249.98048g/mol
  • 同位素质量: 249.98048g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 2.8

(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1923691-0.05g
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227917-81-7
0.05g
$1261.0 2023-09-17
Enamine
EN300-1923691-10.0g
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227917-81-7
10g
$6450.0 2023-05-31
Enamine
EN300-1923691-5.0g
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227917-81-7
5g
$4349.0 2023-05-31
Enamine
EN300-1923691-1g
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227917-81-7
1g
$1500.0 2023-09-17
Enamine
EN300-1923691-2.5g
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227917-81-7
2.5g
$2940.0 2023-09-17
Enamine
EN300-1923691-0.5g
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227917-81-7
0.5g
$1440.0 2023-09-17
Enamine
EN300-1923691-10g
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227917-81-7
10g
$6450.0 2023-09-17
Enamine
EN300-1923691-0.25g
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227917-81-7
0.25g
$1381.0 2023-09-17
Enamine
EN300-1923691-0.1g
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227917-81-7
0.1g
$1320.0 2023-09-17
Enamine
EN300-1923691-5g
(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227917-81-7
5g
$4349.0 2023-09-17

(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol 関連文献

(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-olに関する追加情報

Introduction to (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol (CAS No. 2227917-81-7)

(2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol (CAS No. 2227917-81-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of halogenated phenylpropanols and is characterized by the presence of a bromine atom, two fluorine atoms, and a chiral center at the propanol group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications in drug discovery and development.

The chiral center in (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol is crucial for its biological activity, as enantiomers can exhibit different pharmacological profiles. Chirality plays a significant role in how molecules interact with biological targets, such as enzymes, receptors, and transporters. The (R)-configuration of this compound has been shown to exhibit enhanced binding affinity and selectivity compared to its (S)-enantiomer, making it a preferred choice for many pharmaceutical applications.

Recent studies have highlighted the potential of (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its activity as a potent inhibitor of specific kinases involved in cancer pathways. The bromine and fluorine substituents on the phenyl ring contribute to its ability to form stable interactions with the active sites of these kinases, thereby inhibiting their catalytic activity. This makes (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol a promising lead compound for the development of novel anticancer drugs.

In addition to its anticancer potential, (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol has also shown promise in the treatment of neurological disorders. Studies have indicated that this compound can modulate the activity of certain ion channels and receptors in the brain, which are implicated in conditions such as epilepsy and neurodegenerative diseases. The ability to fine-tune these interactions through structural modifications further enhances its therapeutic potential.

The synthesis of (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol has been extensively studied to optimize yield and purity while maintaining chirality. Various synthetic routes have been developed, including asymmetric synthesis methods that utilize chiral catalysts or auxiliaries. These methods ensure that the desired (R)-enantiomer is produced with high enantiomeric excess (ee), which is essential for pharmaceutical applications where enantiomeric purity is critical.

The physicochemical properties of (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol have also been well-characterized. It is a solid at room temperature with a melting point ranging from 60°C to 65°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties are important considerations for formulation development and drug delivery strategies.

In terms of safety and toxicity, preliminary studies have shown that (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol exhibits low cytotoxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive toxicological evaluations are necessary to ensure its safety profile before advancing to clinical trials. Preclinical studies have demonstrated that this compound is well-tolerated in animal models and does not exhibit significant adverse effects at relevant doses.

The pharmacokinetic profile of (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol has also been investigated to understand its behavior in vivo. Studies have shown that it has good oral bioavailability and a favorable half-life, which supports its potential as an orally administered therapeutic agent. Metabolism studies have identified several major metabolites formed through pathways such as hydroxylation and conjugation with glucuronic acid or sulfate.

In conclusion, (2R)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol (CAS No. 2227917-81-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including chirality and halogen substitution, contribute to its potential as a lead molecule for developing novel therapeutics targeting cancer and neurological disorders. Ongoing research continues to explore its full therapeutic potential and optimize its use in clinical settings.

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